(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate

Native chemical ligation Protein semisynthesis Methionine ligation

(S)-tert-Butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate (CAS 630108-94-0), commonly referred to as Boc-L-homocysteine tert-butyl ester, is a doubly protected, non-proteinogenic amino acid derivative belonging to the class of orthogonally protected homocysteine building blocks (C₁₃H₂₅NO₄S, MW 291.41 g/mol). It features an acid-labile tert-butoxycarbonyl (Boc) group on the α-amine and a tert-butyl (OtBu) ester on the carboxylic acid, while crucially retaining a free, unprotected thiol (-SH) side chain.

Molecular Formula C13H25NO4S
Molecular Weight 291.41 g/mol
Cat. No. B8226280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate
Molecular FormulaC13H25NO4S
Molecular Weight291.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCS)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H25NO4S/c1-12(2,3)17-10(15)9(7-8-19)14-11(16)18-13(4,5)6/h9,19H,7-8H2,1-6H3,(H,14,16)/t9-/m0/s1
InChIKeyAFSKWXGSKKCBDW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate (Boc-L-Homocysteine tert-Butyl Ester) – CAS 630108-94-0 Procurement Baseline


(S)-tert-Butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate (CAS 630108-94-0), commonly referred to as Boc-L-homocysteine tert-butyl ester, is a doubly protected, non-proteinogenic amino acid derivative belonging to the class of orthogonally protected homocysteine building blocks (C₁₃H₂₅NO₄S, MW 291.41 g/mol) . It features an acid-labile tert-butoxycarbonyl (Boc) group on the α-amine and a tert-butyl (OtBu) ester on the carboxylic acid, while crucially retaining a free, unprotected thiol (-SH) side chain . Unlike canonical cysteine derivatives, the homocysteine backbone incorporates an additional methylene bridge between the α-carbon and the thiol group, conferring distinct reactivity in native chemical ligation (NCL) and methionine-mimetic ligation strategies [1].

Why Generic Substitution Fails for (S)-tert-Butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate in Peptide Synthesis


Protected homocysteine building blocks cannot be freely interchanged with their cysteine counterparts because the thiol side chain is separated from the α-carbon by two methylene units (homocysteine) rather than one (cysteine), which fundamentally alters nucleophilicity, cyclization kinetics, and ligation efficiency [1]. The unprotected thiol in this compound is essential for direct disulfide bond formation and on-resin alkylation strategies; S-protected analogs such as Boc-Hcy(Trt)-OH or Boc-Cys(Trt)-OH require an additional deprotection step that can compromise overall yield by 10–20% and introduce residual trityl-related impurities . Furthermore, the Boc/OtBu protection scheme is specific to Boc-strategy solid-phase peptide synthesis (SPPS), where the acid-labile Boc group is cleaved by TFA while the tert-butyl ester remains stable until final HF cleavage, whereas Fmoc-protected homocysteine analogs (e.g., Fmoc-Hcy(Trt)-OH) are incompatible with this workflow and require orthogonal deprotection conditions [2].

Product-Specific Quantitative Differentiation Evidence for (S)-tert-Butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate


Homocysteine Backbone Confers Distinct Native Chemical Ligation Kinetics Relative to Cysteine Analogs

(S)-tert-Butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate, upon deprotection to N-terminal homocysteine, enables methionine ligation via a distinct kinetic profile compared to cysteine. In NCL-based systems, homocysteine exhibits a slower acylation (encapsulating) rate but a faster S→N acyl transfer (crosslinking) rate relative to cysteine, a property that enhances selectivity in convergent peptide assembly [1]. Unlike Boc-Cys-OtBu (CAS 98330-15-5), which provides a cysteine thiol that requires subsequent desulfurization to generate alanine or other residues at the ligation junction, the homocysteine thiol can be directly methylated post-ligation to yield a native methionine residue at the ligation site, eliminating the desulfurization step and its associated yield losses (typically 5–15% per step) [2].

Native chemical ligation Protein semisynthesis Methionine ligation

Validated Intermediate in GlaxoSmithKline Nitric Oxide Synthase (NOS) Inhibitor Programs (GW-274150, GW-273629)

N-Boc-L-homocysteine tert-butyl ester (the target compound) was specifically selected as the key thiol intermediate in GSK's NOS inhibitor synthetic route (EP 0958277; WO 9830537; Bioorg. Med. Chem. Lett. 2000, 10, 597) for the preparation of GW-274150 and GW-273629. The synthetic scheme involves reduction of N-Boc-homocystine tert-butyl ester with dithiothreitol (DTT) to generate the free thiol intermediate, followed by alkylation with 2-(N-benzyloxycarbonyl-amino)ethyl tosylate to form the critical thioether linkage [1]. In contrast, the analogous cysteine-based route (using N-Boc-L-cysteine tert-butyl ester) required an additional oxidation step with Oxone® to generate a sulfone intermediate prior to amidine installation, adding one extra synthetic transformation and associated yield loss [2].

Nitric oxide synthase inhibitor GW-274150 Pharmaceutical intermediate

Free Thiol Eliminates S-Deprotection Step Required by Trityl- and Benzyl-Protected Homocysteine Analogs

Unlike Boc-Hcy(Trt)-OH (Boc-S-trityl-L-homocysteine, CAS 201419-16-1) and Boc-Hcy(Bzl)-OH (Boc-S-benzyl-L-homocysteine), which require orthogonal S-deprotection (TFA/scavenger cocktails for Trt; HF or hydrogenolysis for Bzl) prior to thiol utilization, the target compound presents a free thiol directly available for oxidation, alkylation, or disulfide exchange . This eliminates one deprotection step from the synthetic sequence. In solid-phase peptide synthesis, each additional deprotection and wash cycle typically consumes 30–60 minutes of instrument time and increases cumulative yield loss by approximately 2–5% per step (based on 98–99% per-step coupling/deprotection efficiency in Boc-SPPS) [1].

Peptide synthesis efficiency Thiol deprotection Step-count reduction

Storage Stability Requirements: Refrigerated (2–8°C) Under Inert Atmosphere

The target compound requires storage at 2–8°C under nitrogen atmosphere due to the susceptibility of the free thiol group to oxidative dimerization (formation of N-Boc-homocystine tert-butyl ester disulfide) . In comparison, S-trityl-protected analogs (Boc-Hcy(Trt)-OH) can be stored at room temperature and ambient atmosphere, as the bulky trityl group provides steric and electronic protection against oxidation . While this represents a more demanding storage requirement for the free-thiol compound, it also means that the oxidation state of the material can be analytically verified (free thiol vs. disulfide content) by Ellman's assay or HPLC, providing a direct quality metric that S-protected analogs do not offer prior to deprotection . The predicted boiling point is 391.8±37.0°C and predicted density 1.065±0.06 g/cm³ .

Storage stability Oxidation sensitivity Procurement handling

Certified Purity Specification (NLT 98%) for Pharmaceutical-Grade Intermediate Sourcing

Commercially sourced (S)-tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate is available with a certified purity specification of NLT 98% (HPLC), suitable for pharmaceutical R&D and quality control applications under ISO-certified quality systems . This purity level exceeds the typical ≥95% specification commonly offered for many research-grade protected amino acid building blocks, including Boc-Cys-OtBu (CAS 98330-15-5) .

Purity specification Quality control Pharmaceutical intermediate

Optimal Research and Industrial Application Scenarios for (S)-tert-Butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate


Boc-Strategy Solid-Phase Peptide Synthesis of Disulfide-Rich and Thioether-Containing Peptides

This compound is ideally suited for Boc-SPPS where the free thiol must be directly available for on-resin disulfide formation, alkylation with electrophilic handles (e.g., tosylates, bromoacetyl groups), or thioether cyclization without the added complexity of an orthogonal S-deprotection step. The Boc/OtBu protection scheme ensures compatibility with standard Boc-SPPS workflows, where the Boc group is removed by TFA during chain elongation while the OtBu ester remains stable until final HF cleavage [1]. Laboratories engaged in synthesizing disulfide-linked homodimers, peptide–drug conjugates requiring thioether linkages, or thiol-containing cyclic peptides will benefit from the step-count and yield advantages documented in Section 3 [2].

Synthesis of Nitric Oxide Synthase (NOS) Inhibitor Intermediates and Acetamidine Pharmacophores

Based on the patent-validated synthetic routes for GW-274150 and GW-273629 (GlaxoSmithKline), this compound is the preferred starting material for constructing homocysteine-derived acetamidine NOS inhibitors [1]. The homocysteine backbone enables a direct thioether formation with aminoethyl tosylate electrophiles without requiring the additional sulfone oxidation step mandated in cysteine-based routes, simplifying the synthetic sequence and improving overall process efficiency [2]. Medicinal chemistry groups pursuing NOS inhibition or related acetamidine-containing pharmacophores should select this intermediate over cysteine-based alternatives.

Native Chemical Ligation at Methionine Junctions in Convergent Protein Synthesis

Upon N-terminal deprotection, the homocysteine residue derived from this building block enables methionine ligation: transthioesterification followed by S→N acyl transfer produces a native peptide bond, after which S-methylation converts the homocysteine thiol to a native methionine residue [1]. This approach circumvents the desulfurization step required when cysteine is used as a ligation handle (with 5–15% yield loss per step), making it the building block of choice for convergent synthesis of methionine-containing proteins and for expressed protein ligation (EPL) strategies [2].

S-Adenosyl-L-Homocysteine (SAH) Analog Synthesis for Methyltransferase Research

The protected homocysteine backbone with a free thiol provides a direct entry point for S-adenosylation to generate SAH analogs, which are critical tool compounds for studying DNA, RNA, and protein methyltransferases [1]. Unlike S-protected homocysteine derivatives that require deprotection prior to adenosylation, the free thiol in this compound allows direct coupling with activated adenosine electrophiles, reducing the synthetic step count and minimizing exposure of the sensitive adenosyl moiety to deprotection conditions that can cause depurination or N-glycosidic bond cleavage [2].

Quote Request

Request a Quote for (S)-Tert-butyl 2-(tert-butoxycarbonylamino)-4-mercaptobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.